molecular formula C15H14ClNO3 B3033385 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol CAS No. 1019487-47-8

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol

Cat. No.: B3033385
CAS No.: 1019487-47-8
M. Wt: 291.73 g/mol
InChI Key: FJFOZPITPBQEAJ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is a chemical compound with the molecular formula C15H14ClNO3. This compound is notable for its unique structure, which includes a chlorophenol group and a benzodioxin moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like N,N-dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could result in various substituted phenols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is unique due to its specific combination of a chlorophenol group and a benzodioxin moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFOZPITPBQEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol

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